molecular formula C13H14N2 B2937148 1-Phenyl-2-(pyridin-2-yl)ethanamine CAS No. 61890-25-3

1-Phenyl-2-(pyridin-2-yl)ethanamine

Cat. No. B2937148
CAS RN: 61890-25-3
M. Wt: 198.269
InChI Key: FWUQWDCOOWEXRY-UHFFFAOYSA-N
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Description

1-Phenyl-2-(pyridin-2-yl)ethanamine is a chemical compound with the molecular formula C13H14N2 and a molecular weight of 198.27 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (a benzene ring), a pyridin-2-yl group (a benzene ring with one carbon atom replaced by a nitrogen atom), and an ethanamine group (a two-carbon chain with an amine group) attached together .


Physical And Chemical Properties Analysis

This compound has a boiling point of 160 °C (under a pressure of 2 Torr), a predicted density of 1.097±0.06 g/cm3, and a predicted pKa of 8.29±0.10 . It is soluble in DMSO at a concentration of 100 mg/mL (504.39 mM) .

Scientific Research Applications

Chemical Complexity and Properties

The chemistry of compounds containing pyridine derivatives like 1-Phenyl-2-(pyridin-2-yl)ethanamine is noted for its fascinating variability. Studies have delved into the preparation procedures, properties, and complex formations of such compounds, highlighting their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This indicates the potential for broad applications and the importance of ongoing research in identifying new analogues and exploring their properties (Boča, Jameson, & Linert, 2011).

Medicinal and Biological Significance

Pyridine derivatives, closely related to this compound, are known for their significant biological activities. These include antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. Their high affinity for various ions and neutral species also marks them as highly effective chemosensors for the determination of different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Analytical Chemistry and Chemosensing

Pyridine derivatives demonstrate a high potential in analytical chemistry, particularly as chemosensors. Their ability to bind selectively to various ions and neutral species makes them invaluable in detecting various species in different samples. This highlights their versatility and importance in advancing research and applications in fields such as environmental monitoring, healthcare, and agriculture (Abu-Taweel et al., 2022).

Optoelectronic Applications

Further research points to the use of pyridine derivatives in optoelectronic materials. The incorporation of pyridine fragments into π-extended conjugated systems is valued for creating novel materials with applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These findings underscore the compound's potential in advancing technology and its role in developing new materials for various electronic applications (Lipunova et al., 2018).

Safety and Hazards

1-Phenyl-2-(pyridin-2-yl)ethanamine is classified as a dangerous substance. It should be stored at -20°C .

Mechanism of Action

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability. Its pKa value of 8.29 indicates that it is a weak base, which could influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s storage temperature is recommended to be at -20°C , suggesting that it may degrade at higher temperatures. Furthermore, its solubility in DMSO indicates that it may be more effective in certain solvents compared to others.

properties

IUPAC Name

1-phenyl-2-pyridin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUQWDCOOWEXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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